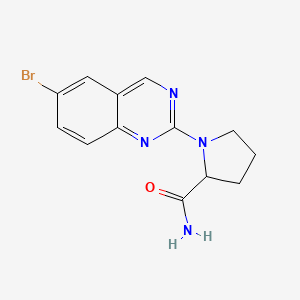
1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains a benzothiazole ring, which is a bicyclic compound with fused benzene and thiazole rings . This structure is often found in biologically active and industrially demanded compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions can be divided into conventional multistep processes and one-pot, atom economy procedures . The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety are often functionalized, making them highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . These structures often attract great interest from researchers for drug design due to their high biological and pharmacological activity .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Many reactions are performed in water as the solvent, making the process much cheaper .Aplicaciones Científicas De Investigación
Antimicrobial Studies
Aminothiazole-Linked Metal Chelates, which are related to the compound , have been studied for their antimicrobial properties . The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli showed significant activities .
Antifungal Activity
Benzothiazoles (BTs), a class of compounds that includes the one you’re interested in, have been investigated for their antifungal properties . They have shown significant activity against Aspergillus niger and Aspergillus terreus species .
Anticancer Research
BTs have also been associated with anticancer activities . While specific studies on “1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” are not available, related compounds have shown promising results .
Anticonvulsant Properties
BTs have been studied for their potential anticonvulsant properties . This suggests that “1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” could potentially be used in the treatment of seizures .
Antihypertensive Applications
BTs have been associated with antihypertensive activities . This suggests potential applications in the treatment of high blood pressure .
Antidiabetic Research
BTs have been associated with antidiabetic activities . This suggests potential applications in the treatment of diabetes .
Anti-inflammatory Properties
BTs have been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammation .
Larvicidal and Adulticidal Activities
BTs have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . This suggests potential applications in the control of mosquito populations .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-5-6-10(19-2)11-12(8)20-14(16-11)17-7-3-4-9(17)13(15)18/h5-6,9H,3-4,7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRMNHOSGJAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444336.png)
![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)
![N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444360.png)
![N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444368.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidine](/img/structure/B6444376.png)
![1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol](/img/structure/B6444386.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine](/img/structure/B6444391.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6444394.png)
![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444422.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444433.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)